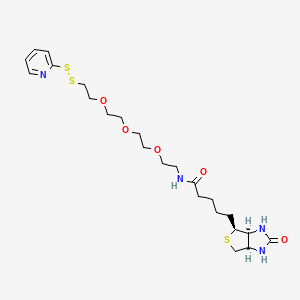

Biotin-PEG3-pyridinrthiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H36N4O5S3 |

|---|---|

Molecular Weight |

544.8 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C23H36N4O5S3/c28-20(6-2-1-5-19-22-18(17-33-19)26-23(29)27-22)24-9-10-30-11-12-31-13-14-32-15-16-34-35-21-7-3-4-8-25-21/h3-4,7-8,18-19,22H,1-2,5-6,9-17H2,(H,24,28)(H2,26,27,29)/t18-,19-,22-/m0/s1 |

InChI Key |

QMYAWSMQFKWZGY-IPJJNNNSSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCSSC3=CC=CC=N3)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCSSC3=CC=CC=N3)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Biotin-PEG3-Pyridyldithiol: A Technical Guide to its Mechanism of Action and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-pyridyldithiol is a versatile reagent widely employed in bioconjugation, enabling the attachment of a biotin moiety to molecules containing free sulfhydryl groups. This technical guide provides an in-depth exploration of its mechanism of action, supported by experimental protocols and data presentation, to empower researchers in its effective application. The unique architecture of this reagent, comprising a biotin headgroup, a polyethylene glycol (PEG) spacer, and a pyridyldithiol reactive group, offers a powerful tool for labeling, detection, and purification of proteins and other biomolecules.

Core Components and Their Functions

The functionality of Biotin-PEG3-pyridyldithiol is derived from its three key components:

-

Biotin: A vitamin with an exceptionally high affinity for avidin and its analogue, streptavidin. This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (10-15 M), making it an ideal tag for a wide array of biological assays.[1][2] The bond formation is rapid and stable against extremes of pH, temperature, and denaturing agents.[1][2]

-

PEG3 Linker: A short polyethylene glycol spacer consisting of three ethylene glycol units. This hydrophilic linker enhances the water solubility of the reagent and the resulting biotinylated molecule, which can help to prevent aggregation of labeled proteins.[3][4] The flexibility of the PEG arm also minimizes steric hindrance, allowing for efficient interaction between the biotin tag and avidin or streptavidin.[4][5]

-

Pyridyldithiol Group: This functional group is highly reactive towards free sulfhydryl (thiol) groups, commonly found in the side chains of cysteine residues in proteins. The reaction proceeds via a disulfide exchange mechanism, resulting in the formation of a stable, cleavable disulfide bond between the reagent and the target molecule.

Mechanism of Action: The Disulfide Exchange Reaction

The core of Biotin-PEG3-pyridyldithiol's utility lies in the specific and efficient reaction of its pyridyldithiol moiety with a free thiol. This disulfide exchange reaction is characterized by the formation of a new disulfide bond and the release of pyridine-2-thione.

The progress of this reaction can be conveniently monitored spectrophotometrically by measuring the absorbance of the released pyridine-2-thione at 343 nm.[3] The reaction is most efficient at neutral to slightly alkaline pH (pH 7-8.5).

Caption: Disulfide exchange reaction between Biotin-PEG3-pyridyldithiol and a thiol-containing molecule.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the components and reactions of Biotin-PEG3-pyridyldithiol.

| Parameter | Value | Reference |

| Biotin-Avidin Interaction | ||

| Dissociation Constant (Kd) | ~ 10-15 M | [1][2] |

| Pyridyldithiol Reaction | ||

| Optimal pH Range | 7.0 - 8.5 | [4] |

| Pyridine-2-thione λmax | 343 nm | [3] |

| Biotin-PEG3-pyridyldithiol Properties | ||

| Molecular Weight | 643.88 g/mol | [3] |

| Solubility | Soluble in DMSO, DMF, and water | [4] |

Experimental Protocols

Protocol 1: Biotinylation of a Thiol-Containing Protein

This protocol outlines the general steps for labeling a protein with free cysteine residues using Biotin-PEG3-pyridyldithiol.

Materials:

-

Biotin-PEG3-pyridyldithiol

-

Protein with accessible free sulfhydryl groups

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Reagent (optional): L-cysteine or dithiothreitol (DTT)

-

Desalting column or dialysis cassette for purification

-

Spectrophotometer

Methodology:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any thiol-containing reagents.

-

Reagent Preparation: Immediately before use, dissolve Biotin-PEG3-pyridyldithiol in DMSO or DMF to create a 10-20 mM stock solution.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG3-pyridyldithiol stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Monitoring the Reaction (Optional): To monitor the progress of the reaction, measure the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.

-

Quenching the Reaction (Optional): To stop the reaction, a small molar excess of a quenching reagent like L-cysteine can be added to react with any unreacted Biotin-PEG3-pyridyldithiol.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against the reaction buffer.

Caption: Experimental workflow for protein biotinylation with Biotin-PEG3-pyridyldithiol.

Protocol 2: Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin incorporation.

Materials:

-

HABA/Avidin solution

-

Biotinylated protein sample

-

Spectrophotometer

Methodology:

-

Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 initial).

-

Add a known amount of the biotinylated protein sample to the HABA/Avidin solution.

-

Incubate for a few minutes to allow the biotin to displace the HABA from avidin.

-

Measure the absorbance of the solution again at 500 nm (A500 final).

-

The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated based on the change in absorbance and the known extinction coefficient of the HABA-avidin complex.

Stability of the Disulfide Linkage

The disulfide bond formed between the biotin reagent and the target molecule is stable under physiological conditions. However, it can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This cleavable nature can be advantageous in applications where the release of the biotinylated molecule is desired, for example, in affinity purification.

Applications in Research and Drug Development

The unique properties of Biotin-PEG3-pyridyldithiol make it a valuable tool in various applications:

-

Protein Labeling and Detection: Biotinylated proteins can be easily detected in Western blots, ELISAs, and immunohistochemistry using streptavidin-enzyme conjugates.

-

Affinity Purification: The strong biotin-streptavidin interaction allows for the efficient capture and purification of biotinylated molecules and their binding partners from complex mixtures.

-

Drug Delivery: The cleavable disulfide bond makes this reagent suitable for creating drug delivery systems where the therapeutic agent is released from a biotinylated carrier in the reducing environment of the cell.

-

Surface Immobilization: Biotinylated molecules can be immobilized on streptavidin-coated surfaces for use in biosensors and other surface-based assays.

Conclusion

Biotin-PEG3-pyridyldithiol offers a robust and versatile method for the specific biotinylation of thiol-containing molecules. Its well-defined mechanism of action, coupled with the exceptional strength of the biotin-avidin interaction and the advantageous properties of the PEG linker, provides researchers with a powerful tool for a wide range of applications in life sciences and drug development. Understanding the principles and protocols outlined in this guide will enable scientists to effectively harness the potential of this important bioconjugation reagent.

References

- 1. researchgate.net [researchgate.net]

- 2. Stability of the disulfide bond in an avidin-biotin linked chimeric peptide during in vivo transcytosis through brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. PDI-Regulated Disulfide Bond Formation in Protein Folding and Biomolecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uwaterloo.ca [uwaterloo.ca]

Biotin-PEG3-pyridyldithiol molecular weight and formula

This guide provides a detailed overview of the physicochemical properties of Biotin-PEG3-pyridyldithiol, a key reagent in bioconjugation and drug delivery systems. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's essential characteristics and structural composition.

Physicochemical Data Summary

The fundamental properties of Biotin-PEG3-pyridyldithiol are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value |

| Molecular Formula | C₂₈H₄₅N₅O₆S₃ |

| Molecular Weight | 643.88 g/mol [1] |

Molecular Structure and Connectivity

Biotin-PEG3-pyridyldithiol is a heterobifunctional crosslinker composed of three primary moieties: a biotin group for affinity binding, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a pyridyldithiol group for covalent conjugation to thiol-containing molecules. The connectivity of these components is crucial for its function in creating stable bioconjugates.

Caption: Molecular structure of Biotin-PEG3-pyridyldithiol.

Experimental Protocols

While specific experimental protocols are highly dependent on the application, a general methodology for the use of Biotin-PEG3-pyridyldithiol in protein labeling is provided below.

General Protocol for Protein Thiol Modification:

-

Reagent Preparation: Dissolve Biotin-PEG3-pyridyldithiol in a suitable organic solvent (e.g., DMSO or DMF) to create a stock solution.

-

Protein Preparation: Prepare the protein solution in a compatible buffer (e.g., PBS, pH 7.2-7.5). If necessary, reduce any existing disulfide bonds in the protein using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

Conjugation Reaction: Add the Biotin-PEG3-pyridyldithiol stock solution to the protein solution. The molar ratio of the biotin reagent to the protein will depend on the number of available thiol groups and the desired degree of labeling.

-

Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours.

-

Purification: Remove excess, unreacted Biotin-PEG3-pyridyldithiol from the biotinylated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Confirm the extent of biotinylation using techniques such as the HABA assay or mass spectrometry.

This guide serves as a foundational resource for the application of Biotin-PEG3-pyridyldithiol in scientific research and development. For specific applications, further optimization of protocols is recommended.

References

Biotin-PEG3-pyridyldithiol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physicochemical properties of Biotin-PEG3-pyridyldithiol, a versatile reagent in bioconjugation and drug delivery. Understanding its solubility and stability is paramount for its effective application in experimental design and therapeutic development. This document provides a comprehensive overview of these characteristics, supported by data extrapolated from similar compounds and general chemical principles.

Executive Summary

Biotin-PEG3-pyridyldithiol is a chemical compound that joins a biotin molecule with a pyridyldithiol group through a three-unit polyethylene glycol (PEG) spacer. The biotin component allows for strong and specific binding to avidin and streptavidin, making it an excellent tool for tagging and purification. The PEG linker enhances the molecule's solubility in water-based solutions and reduces the likelihood of it causing an immune response.[][2] The key feature of this molecule is its pyridyldithiol group, which can react with sulfhydryl groups (thiols) to form a stable disulfide bond. This reaction is reversible, meaning the bond can be broken under certain conditions, which is useful for applications like drug delivery where the release of a substance at a specific target is desired.[3][4] This guide will provide a detailed analysis of the factors influencing the solubility and stability of this compound, offering researchers the necessary information for its effective use.

Solubility Profile

The solubility of Biotin-PEG3-pyridyldithiol is governed by the interplay of its three main components: the hydrophobic biotin, the hydrophilic PEG linker, and the pyridyldithiol group. The presence of the PEG3 linker significantly enhances the aqueous solubility of the otherwise sparingly soluble biotin moiety.[]

Qualitative Solubility

Based on the properties of its constituent parts and data from analogous compounds, the following qualitative solubility profile can be expected:

-

Aqueous Buffers (e.g., PBS): Moderately soluble. The hydrophilic PEG chain contributes significantly to its solubility in aqueous media.[]

-

Polar Organic Solvents (e.g., DMSO, DMF): High solubility. These solvents are effective at dissolving a wide range of organic molecules.

-

Alcohols (e.g., Ethanol, Methanol): Soluble.

-

Non-polar Organic Solvents (e.g., Hexane, Chloroform): Low to negligible solubility. The polarity of the PEG linker and the biotin and pyridyldithiol groups limits solubility in non-polar environments.

Quantitative Solubility Data (Estimated)

| Solvent | Estimated Solubility (mg/mL) | Molarity (mM) (MW: 525.7 g/mol ) | Notes |

| Water | > 10 | > 19 | Solubility is enhanced by the PEG linker.[][5] May require sonication to fully dissolve. |

| DMSO | > 50 | > 95 | A common solvent for preparing stock solutions. |

| DMF | > 50 | > 95 | Another suitable solvent for creating concentrated stock solutions. |

| Ethanol | ~ 10-25 | ~ 19-47 | Soluble, but to a lesser extent than in DMSO or DMF. |

Experimental Protocol for Solubility Determination:

-

Preparation of Saturated Solutions: Add an excess amount of Biotin-PEG3-pyridyldithiol to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry (measuring the absorbance of the pyridyldithiol group around 280 nm or the pyridine-2-thione release at 343 nm after reduction) or HPLC.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Stability Profile

The stability of Biotin-PEG3-pyridyldithiol is influenced by several factors, including pH, temperature, and the presence of reducing agents. The most reactive and, therefore, least stable part of the molecule is the pyridyldithiol group.

Stability in the Presence of Thiols

The pyridyldithiol group is designed to react with free sulfhydryl (thiol) groups to form a new disulfide bond, releasing pyridine-2-thione. This is the basis of its utility in bioconjugation.[3][4] This reaction is a controlled instability that is fundamental to its function.

pH Stability

The stability of the disulfide bond can be influenced by pH. While generally stable at neutral pH, disulfide bonds can undergo hydrolysis at alkaline pH.

Thermal Stability

PEGylated biotin compounds generally exhibit good thermal stability. The biotin-streptavidin interaction itself is remarkably stable to heat.[5] For the compound alone, degradation is more likely to occur at elevated temperatures over extended periods.

Storage and Handling Recommendations

To ensure the long-term stability and integrity of Biotin-PEG3-pyridyldithiol, the following storage conditions are recommended based on data for similar compounds:[3][4][6][7]

| Form | Storage Temperature | Duration | Notes |

| Solid (Lyophilized Powder) | -20°C | Up to 1 year | Store in a desiccated environment to prevent moisture absorption. |

| Solution in Anhydrous Organic Solvent (e.g., DMSO, DMF) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Solution in Anhydrous Organic Solvent (e.g., DMSO, DMF) | -80°C | > 6 months | Preferred for long-term storage of solutions. |

| Aqueous Solution | -20°C or -80°C | Short-term (days to weeks) | Prone to hydrolysis, especially at non-neutral pH. Prepare fresh for best results. |

Experimental Protocol for Stability Assessment (Thiol Reactivity):

-

Sample Preparation: Dissolve Biotin-PEG3-pyridyldithiol in a suitable buffer (e.g., PBS, pH 7.4).

-

Initiation of Reaction: Add a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the solution.

-

Monitoring: Monitor the reaction progress by measuring the increase in absorbance at 343 nm, which corresponds to the release of pyridine-2-thione.[6]

-

Data Analysis: Calculate the rate of reaction to determine the stability of the pyridyldithiol group in the presence of the specific reducing agent.

Conclusion

Biotin-PEG3-pyridyldithiol is a valuable tool for researchers in various fields. Its solubility is enhanced by the PEG linker, allowing for its use in aqueous systems. The key to its functionality, the pyridyldithiol group, is also the primary source of its conditional instability, reacting readily with thiols. By understanding and controlling for factors such as pH, temperature, and the presence of reducing agents, and by adhering to proper storage conditions, researchers can effectively harness the capabilities of this versatile bioconjugation reagent.

References

- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridyl disulfide-based thiol–disulfide exchange reaction: shaping the design of redox-responsive polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Thiol-Disulfide Exchange Reaction Promoted Highly Efficient Cellular Uptake of Pyridyl Disulfide Appended Nonionic Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extremely high thermal stability of streptavidin and avidin upon biotin binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biotin-PEG3-Pyridyldithiol: Spacer Arm Length and Function

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Biotin-PEG3-pyridyldithiol linker, a versatile tool in bioconjugation and drug development. We will delve into its chemical properties, spacer arm length, functional characteristics, and provide detailed experimental protocols for its application.

Introduction to Biotin-PEG3-Pyridyldithiol

Biotin-PEG3-pyridyldithiol is a heterobifunctional crosslinker that incorporates three key components:

-

Biotin: A small vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This interaction is widely exploited for the detection, purification, and immobilization of biotinylated molecules.

-

Polyethylene Glycol (PEG) Spacer (PEG3): A three-unit polyethylene glycol chain that acts as a flexible, hydrophilic spacer arm. The PEG spacer increases the water solubility of the entire molecule and the resulting conjugate, which can help to prevent aggregation.[1] It also reduces steric hindrance, allowing the terminal biotin and pyridyldithiol groups to interact more efficiently with their respective targets.

-

Pyridyldithiol: A reactive group that specifically targets sulfhydryl (thiol) groups (-SH) present in cysteine residues of proteins and other molecules. This reaction forms a cleavable disulfide bond, a crucial feature for applications requiring the release of the captured molecule.

The combination of these three moieties makes Biotin-PEG3-pyridyldithiol a powerful reagent for reversibly linking biotin to sulfhydryl-containing biomolecules. This is particularly valuable in applications such as affinity purification of protein complexes for mass spectrometry analysis, where the ability to release the captured proteins from the streptavidin resin is essential.

Core Properties and Quantitative Data

The physical and chemical properties of Biotin-PEG3-pyridyldithiol are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₅N₅O₆S₃ | [2] |

| Molecular Weight | 643.88 g/mol | [2] |

| Spacer Arm Length (Estimated) | ~25-30 Å | N/A |

| Reactive Toward | Sulfhydryl Groups (-SH) | [2] |

| Resulting Linkage | Disulfide Bond (-S-S-) | [2] |

| Cleavable? | Yes, with reducing agents (e.g., DTT, TCEP) | [3] |

Note: The precise spacer arm length for Biotin-PEG3-pyridyldithiol is not consistently reported by all manufacturers. The estimated length is based on the known bond lengths and the extended conformation of the PEG3 and pyridyldithiol components.

Functional Mechanisms

Conjugation to Sulfhydryl Groups

The pyridyldithiol group reacts with a free sulfhydryl group via a disulfide exchange reaction. This reaction is highly specific for sulfhydryls over a broad pH range. The progress of the conjugation reaction can be monitored spectrophotometrically by measuring the release of the byproduct, pyridine-2-thione, which has a maximum absorbance at 343 nm.[2]

Cleavage of the Disulfide Bond

The disulfide bond formed between the biotin linker and the target molecule is readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[3][4] This releases the biotinylated portion of the linker from the target molecule, allowing for the recovery of the unmodified protein or peptide. The reduction of the disulfide bond by DTT is a two-step process that results in the formation of a stable, oxidized DTT ring and two free sulfhydryl groups on the target molecule and the biotin linker.[4]

Experimental Protocols

General Protocol for Protein Biotinylation with Biotin-PEG3-Pyridyldithiol

This protocol provides a general guideline for conjugating Biotin-PEG3-pyridyldithiol to a protein containing free sulfhydryl groups. Optimization may be required for specific proteins and applications.

Materials:

-

Protein solution (1-5 mg/mL in a sulfhydryl-free buffer, e.g., PBS, pH 7.2-8.0)

-

Biotin-PEG3-pyridyldithiol

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., Immobilized TCEP Disulfide Reducing Gel) for proteins with no free sulfhydryls

-

Desalting column

-

Reaction buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

If the protein of interest does not have free sulfhydryls, reduce existing disulfide bonds using a reducing agent like TCEP gel. Follow the manufacturer's instructions for the reduction and subsequent removal of the reducing agent.

-

Ensure the protein is in a sulfhydryl-free buffer at a concentration of 1-5 mg/mL.

-

-

Preparation of Biotin-PEG3-pyridyldithiol Stock Solution:

-

Immediately before use, dissolve Biotin-PEG3-pyridyldithiol in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the Biotin-PEG3-pyridyldithiol stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Monitoring the Reaction (Optional):

-

To monitor the progress of the reaction, measure the absorbance of the reaction mixture at 343 nm. An increase in absorbance indicates the release of pyridine-2-thione.

-

-

Quenching the Reaction:

-

Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

-

-

Removal of Excess Reagent:

-

Remove non-reacted Biotin-PEG3-pyridyldithiol and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Determination of Biotin Incorporation (Optional):

-

The degree of biotinylation can be estimated using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is commercially available.

-

Workflow for Affinity Purification of Protein Complexes and Mass Spectrometry Analysis

This workflow outlines the use of Biotin-PEG3-pyridyldithiol-labeled proteins for pull-down assays to identify protein-protein interactions.

Detailed Protocol for Pull-Down Assay:

-

Immobilization of Biotinylated Bait Protein:

-

Incubate the biotinylated bait protein with streptavidin-coated magnetic or agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads several times with a suitable binding buffer (e.g., PBS with 0.1% Tween-20) to remove unbound bait protein.

-

-

Binding of Prey Proteins:

-

Incubate the beads with the immobilized bait protein with a cell lysate containing the potential interacting "prey" proteins. This incubation is typically carried out for 2-4 hours at 4°C.

-

-

Washing:

-

Wash the beads extensively with the binding buffer to remove non-specifically bound proteins. A series of washes with increasing salt concentration or the inclusion of a non-ionic detergent can help to reduce background.

-

-

Elution of Interacting Proteins:

-

To elute the captured prey proteins, incubate the beads with an elution buffer containing a reducing agent such as 10-50 mM DTT for 30-60 minutes at room temperature. This will cleave the disulfide bond and release the bait-prey complex from the biotin linker.

-

-

Sample Preparation for Mass Spectrometry:

-

The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion with trypsin.

-

Alternatively, the eluted protein solution can be directly subjected to in-solution trypsin digestion.

-

The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.

-

Conclusion

Biotin-PEG3-pyridyldithiol is a highly effective and versatile reagent for the reversible biotinylation of sulfhydryl-containing molecules. Its cleavable disulfide bond, coupled with the benefits of a hydrophilic PEG spacer, makes it an invaluable tool in modern proteomics and drug development. The ability to specifically label, capture, and then release target proteins and their interaction partners facilitates a wide range of applications, from the elucidation of complex cellular pathways to the development of novel therapeutic agents. Careful consideration of the experimental conditions and appropriate controls will ensure the successful application of this powerful bioconjugation reagent.

References

An In-depth Technical Guide on the Role of the Pyridyldithiol Group in Biotinylation

For Researchers, Scientists, and Drug Development Professionals

The strategic biotinylation of molecules is a cornerstone of modern life sciences research and therapeutic development. The ability to specifically and often reversibly tag proteins, peptides, and other biomolecules with biotin enables a wide array of applications, from affinity purification to targeted drug delivery. Among the chemical moieties utilized for biotinylation, the pyridyldithiol group stands out for its unique reactivity and versatility. This guide provides a comprehensive overview of the pyridyldithiol group's role in biotinylation, detailing its underlying chemistry, quantitative aspects, and practical applications.

The Chemistry of Pyridyldithiol-Mediated Biotinylation

The pyridyldithiol group is a key functional component in a class of sulfhydryl-reactive biotinylation reagents.[1] Its utility lies in its ability to react specifically with free sulfhydryl (-SH) groups, such as those found in the side chains of cysteine residues in proteins.[2][3]

The core of this reactivity is a disulfide exchange reaction. In this process, the thiol group of the target molecule nucleophilically attacks the disulfide bond of the pyridyldithiol reagent. This results in the formation of a new, stable disulfide bond between the biotin reagent and the target molecule, with the concurrent release of pyridine-2-thione.[2][4] This reaction is highly efficient over a broad pH range, with an optimum between pH 4 and 5.[2][5]

A significant advantage of this chemistry is the ability to monitor the reaction's progress in real-time. The released pyridine-2-thione has a maximum absorbance at 343 nm, allowing for spectrophotometric quantification of the extent of the reaction.[2][6]

Quantitative Data Summary

The efficiency and stability of the disulfide linkage formed by pyridyldithiol reagents are critical parameters for experimental design. The following table summarizes key quantitative data gathered from various sources.

| Parameter | Value/Range | Conditions | Notes |

| Reaction pH | Optimum: 4.0-5.0[2][5] | Aqueous buffer | The reaction proceeds over a broad pH range.[2] |

| Effective: 6.5-7.5[1] | Phosphate-buffered saline (PBS) | Commonly used for protein labeling. | |

| Reaction Monitoring | λmax of Pyridine-2-thione: 343 nm[2][6] | Spectrophotometry | Allows for real-time monitoring of the reaction progress. |

| Cleavage Conditions | Dithiothreitol (DTT), 2-Mercaptoethanol[3][7] | Reducing environment | The disulfide bond is readily cleaved by reducing agents. |

| Spacer Arm Length | e.g., Biotin-HPDP: 29.2 Å[1] | Varies by reagent | Longer spacer arms can improve binding to avidin/streptavidin.[1] |

| Solubility | Generally water-insoluble[1][8] | Requires organic solvent (DMSO, DMF) | Must be dissolved before addition to aqueous reaction mixtures. |

Experimental Protocols

This protocol provides a general procedure for labeling a protein containing free sulfhydryl groups with a pyridyldithiol-based biotinylation reagent, such as Biotin-HPDP.

Materials:

-

Protein solution (1-10 mg/mL in a sulfhydryl-free buffer, e.g., PBS, pH 7.2-7.5)

-

Pyridyldithiol-biotin reagent (e.g., Biotin-HPDP)

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., DTT or TCEP), if necessary to reduce protein disulfides

-

Desalting column

-

Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Procedure:

-

Protein Preparation: If the protein's sulfhydryl groups are in the form of disulfides, they must first be reduced. Incubate the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column equilibrated with the reaction buffer.[6]

-

Reagent Preparation: Immediately before use, prepare a stock solution of the pyridyldithiol-biotin reagent in DMSO or DMF. For example, dissolve 2 mg of LC-SPDP in 235 µL of DMSO to make a 20 mM solution.[9]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution.[10] Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6][11]

-

Reaction Quenching (Optional): The reaction can be stopped by adding a small molecule thiol such as cysteine or mercaptoethanol to consume the excess biotinylation reagent.

-

Purification: Remove excess, non-reacted biotinylation reagent and the pyridine-2-thione byproduct using a desalting column or dialysis against the desired buffer.[6]

-

Quantification (Optional): The degree of biotinylation can be estimated by measuring the absorbance of the reaction mixture at 343 nm to determine the concentration of the released pyridine-2-thione.

Applications in Research and Drug Development

The unique characteristics of the pyridyldithiol group make it a valuable tool in various scientific disciplines.

-

Reversible Biotinylation: The cleavable nature of the disulfide bond is a key advantage.[7] Biotinylated molecules can be captured on an avidin or streptavidin support and subsequently released by the addition of a reducing agent.[6] This is particularly useful for affinity purification of proteins and their binding partners.

-

Antibody-Drug Conjugates (ADCs): In the field of oncology, pyridyldithiol-containing linkers are employed in the synthesis of ADCs.[][13] These linkers connect a cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. The disulfide bond is designed to be stable in the bloodstream but cleaved within the reducing environment of the tumor cell, releasing the drug at the site of action.[]

-

Protein-Protein Interaction Studies: Biotinylating a protein of interest allows for its immobilization on a solid support, which can then be used as "bait" to capture interacting proteins from a cell lysate or other complex mixture.[10]

-

Liposome and Nanoparticle Functionalization: The pyridyldithiol group can be used to attach biotinylated targeting ligands, such as antibodies or peptides, to the surface of liposomes or nanoparticles for targeted drug delivery.[14][15][16]

Signaling Pathways and Cellular Processes

Pyridyldithiol-based biotinylation is instrumental in studying various cellular signaling pathways and processes. For instance, the "biotin switch" assay utilizes a pyridyldithiol-biotin reagent to detect S-nitrosylated proteins, a key post-translational modification in nitric oxide signaling.[4] In this method, the labile S-nitroso group is selectively reduced, and the resulting free thiol is then labeled with the biotin reagent, allowing for the enrichment and identification of proteins involved in these pathways.

References

- 1. apexbt.com [apexbt.com]

- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Biotin-HPDP | CAS:129179-83-5 | Pyridyldithiol-biotin compound | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.sangon.com [store.sangon.com]

- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 8. Biotin Pyridyldithiol, Biotin-PDP [nanocs.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sartorius.com [sartorius.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 3-(2-pyridyldithio)propionic acid hydrazide as a cross-linker in the formation of liposome-antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

The Architect of Molecular Bridges: An In-depth Technical Guide to the PEG Linker in Biotin Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and therapeutic development, the ability to specifically label, track, and isolate molecules is paramount. Biotinylation, the process of attaching biotin to a molecule of interest, has long been a cornerstone technique, leveraging the remarkably strong and specific interaction between biotin and streptavidin. However, the true potential of this system is often unlocked by a critical, yet sometimes overlooked, component: the linker arm that separates the biotin moiety from the target molecule. This guide delves into the core of modern biotinylation reagents, focusing on the Polyethylene Glycol (PEG) linker. We will explore its profound impact on the functionality of biotin reagents and provide practical insights for its application.

The Role and Advantages of the PEG Linker

The integration of a PEG spacer between biotin and a reactive group confers several significant advantages over traditional biotinylation reagents that utilize simple hydrocarbon linkers.[1] These benefits stem from the unique physicochemical properties of PEG, a hydrophilic and flexible polymer.

Key Advantages of PEG Linkers:

-

Enhanced Solubility: PEG is highly soluble in aqueous solutions.[2][3] When conjugated to hydrophobic molecules, a PEG linker can dramatically increase the overall water solubility of the resulting biotinylated compound, preventing aggregation and improving handling in biological buffers.[1]

-

Reduced Steric Hindrance: The long, flexible chain of the PEG linker extends the biotin moiety away from the surface of the labeled molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin protein (approximately 60 kDa) to the biotin.[4]

-

Minimized Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins and nanoparticles.[2] The hydrophilic PEG chain can shield the biotinylated molecule from recognition by the immune system, a crucial factor in in vivo applications.

-

Improved Pharmacokinetics: In the context of drug delivery, PEGylation can prolong the circulation half-life of a therapeutic agent by reducing renal clearance and protecting it from enzymatic degradation.[5]

-

Flexibility and Versatility: PEG linkers can be synthesized in various lengths, allowing for precise control over the distance between the biotin and the target molecule.[2][4] This enables the optimization of assays and conjugates for specific applications.

The Chemistry of Biotin-PEG Reagents

Biotin-PEG reagents are bifunctional molecules that consist of three key components: the biotin head group, the PEG spacer arm, and a reactive end group for conjugation to the target molecule. The choice of the reactive group is dictated by the available functional groups on the target molecule (e.g., proteins, antibodies, nucleic acids).

Common Reactive Groups in Biotin-PEG Reagents:

| Reactive Group | Target Functional Group | Resulting Bond | Key Characteristics |

| NHS Ester (N-Hydroxysuccinimide) | Primary Amines (-NH₂) | Amide | Most common for labeling proteins on lysine residues and the N-terminus.[6][7] |

| Maleimide | Sulfhydryls (-SH) | Thioether | Specific for cysteine residues, allowing for site-specific labeling. |

| Azide/Alkyne | Alkyne/Azide | Triazole | Used in "click chemistry" for highly efficient and specific conjugation. |

| Hydrazide | Aldehydes/Ketones | Hydrazone | Useful for labeling glycoproteins after oxidation of their sugar moieties. |

| Carboxylic Acid | Primary Amines (-NH₂) | Amide | Requires activation (e.g., with EDC) to react with amines. |

Impact of PEG Linker Length on Performance

The length of the PEG spacer is a critical parameter that can significantly influence the outcome of an experiment. While longer linkers generally improve biotin accessibility, there is often an optimal length for a specific application.

Effects of Varying PEG Linker Length:

| Parameter | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12, PEG24) |

| Binding Affinity (Biotin-Streptavidin) | May be reduced due to steric hindrance from the labeled molecule. | Generally higher due to increased accessibility of biotin. |

| Solubility | Moderate increase in solubility. | Significant increase in solubility. |

| Cellular Uptake (Targeted Delivery) | Can lead to higher uptake in some cell lines.[8] | May be optimal for targeting primary cells and in vivo applications.[8][9] |

| Immunogenicity | Less effective at shielding the labeled molecule. | More effective at reducing an immune response. |

Note: The optimal PEG linker length is application-dependent and should be empirically determined.

Experimental Protocols

General Protocol for Protein Biotinylation using NHS-PEG-Biotin

This protocol provides a general guideline for labeling a protein with an amine-reactive Biotin-PEG-NHS ester.

Materials:

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Biotin-PEG-NHS ester reagent.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).

-

Desalting column or dialysis cassette for purification.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

-

Preparation of Protein: Ensure the protein is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), exchange it for PBS using a desalting column or dialysis.[6]

-

Reagent Preparation: Immediately before use, dissolve the Biotin-PEG-NHS ester in DMSO or DMF to a concentration of 10-20 mg/mL.[7] NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.[6][10]

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the protein solution.[7][11] The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7][10]

-

Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., Tris) can be added.

-

Purification: Remove excess, unreacted biotin reagent using a desalting column or by dialysis against PBS.[7][12]

-

Storage: Store the biotinylated protein under conditions that are optimal for the unmodified protein.

Protocol for Sandwich ELISA with Streptavidin-Biotin Detection

This protocol outlines a typical sandwich ELISA using a biotinylated detection antibody and a streptavidin-enzyme conjugate for signal amplification.

Materials:

-

96-well microplate.

-

Capture antibody.

-

Blocking buffer (e.g., 1% BSA in PBS).

-

Antigen standard and samples.

-

Biotinylated detection antibody.

-

Streptavidin-HRP (Horseradish Peroxidase) or other enzyme conjugate.

-

Substrate solution (e.g., TMB for HRP).

-

Stop solution (e.g., 2 M H₂SO₄).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

Procedure:

-

Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with wash buffer.

-

Blocking: Block non-specific binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate 3 times with wash buffer.

-

Antigen Incubation: Add standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate 3 times with wash buffer.

-

Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate 3 times with wash buffer.

-

Streptavidin-Enzyme Conjugate Incubation: Add the streptavidin-enzyme conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Wash the plate 5 times with wash buffer.

-

Substrate Development: Add the substrate solution to each well and incubate until sufficient color develops.

-

Stopping the Reaction: Add the stop solution to each well.

-

Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Visualizing Workflows and Pathways

Biotin-PEG Reagent Synthesis and Application Workflow

Caption: Workflow of Biotin-PEG reagent synthesis and application.

Targeted Drug Delivery via Biotin Receptor-Mediated Endocytosis

Caption: Signaling pathway for targeted drug delivery.

Conclusion

The PEG linker has transformed the field of biotinylation, offering a sophisticated tool to enhance the performance of biotin-based assays and therapeutics. By understanding the fundamental properties of PEG and the chemical principles of conjugation, researchers can harness the power of these reagents to achieve greater sensitivity, specificity, and in vivo stability. The ability to customize the linker length and reactive chemistry provides a versatile platform for a wide array of applications, from fundamental research to the development of novel drug delivery systems. As research continues to push the boundaries of molecular detection and targeted therapies, the role of the PEG linker in biotin reagents will undoubtedly continue to be of central importance.

References

- 1. graphviz.org [graphviz.org]

- 2. laysanbio.com [laysanbio.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]

- 5. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. proteochem.com [proteochem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

Technical Guide: Biotin-PEG3-pyridyldithiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG3-pyridyldithiol, a thiol-reactive biotinylation reagent crucial for various applications in research and drug development. While a specific CAS number for Biotin-PEG3-pyridyldithiol is not publicly cataloged, this guide covers its chemical properties, reaction mechanisms, and experimental protocols, with a focus on its commercially available equivalent, Biotin-PEG(3)-SS-Py , and a closely related compound, Biotin-[2-(2-pyridyldithio)ethylamide] .

Core Compound Properties

Biotin-PEG3-pyridyldithiol is a versatile bioconjugation reagent that incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a pyridyldithiol group for specific covalent attachment to sulfhydryl (-SH) groups.

Data Presentation: Quantitative Data Summary

The following tables summarize the key quantitative data for Biotin-PEG(3)-SS-Py and the related compound Biotin-[2-(2-pyridyldithio)ethylamide].

| Property | Biotin-PEG(3)-SS-Py | Biotin-[2-(2-pyridyldithio)ethylamide][1][2][3] |

| CAS Number | Not available | 112247-65-1[1][2][3] |

| Molecular Formula | C₂₈H₄₅N₅O₆S₃[4] | C₁₇H₂₄N₄O₂S₃[1] |

| Molecular Weight | 643.88 g/mol [4] | 412.58 g/mol [1] |

| Appearance | - | White crystalline powder[5] |

| Purity | - | ≥97%[5] |

| Storage Temperature | -20°C[4] | -20°C[3] |

Reaction Mechanism and Experimental Protocols

The core functionality of Biotin-PEG3-pyridyldithiol lies in the reaction of its pyridyldithiol group with free sulfhydryl groups, typically found in cysteine residues of proteins and peptides. This reaction proceeds via a disulfide exchange, forming a stable disulfide bond with the target molecule and releasing pyridine-2-thione. The progress of this reaction can be monitored spectrophotometrically by measuring the absorbance of the released pyridine-2-thione at 343 nm.[4]

Mandatory Visualization: Reaction Mechanism

Experimental Protocol: Biotinylation of an Antibody

This protocol provides a general guideline for the biotinylation of an antibody with a thiol-reactive reagent like Biotin-PEG3-pyridyldithiol. This procedure assumes the antibody has available sulfhydryl groups, which may require reduction of existing disulfide bonds.

Materials:

-

Antibody solution (1-2 mg/mL in a suitable buffer like PBS, pH 7.2-7.4)

-

Biotin-PEG3-pyridyldithiol

-

Dimethyl sulfoxide (DMSO)

-

Reducing agent (e.g., DTT or TCEP), if necessary

-

Quenching reagent (e.g., L-cysteine)

-

Desalting column

Procedure:

-

Antibody Preparation: If the antibody does not have free sulfhydryl groups, reduction of disulfide bonds may be necessary. Incubate the antibody with a 10-20 fold molar excess of a reducing agent like DTT for 30 minutes at room temperature. Remove the reducing agent using a desalting column.

-

Reagent Preparation: Immediately before use, dissolve Biotin-PEG3-pyridyldithiol in DMSO to a concentration of 10 mM.

-

Biotinylation Reaction: Add a 10-20 fold molar excess of the dissolved Biotin-PEG3-pyridyldithiol to the antibody solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of 1-5 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Quantification: Determine the degree of biotinylation using a suitable method, such as the HABA assay.

Mandatory Visualization: Experimental Workflow

Applications in Research and Drug Development

Biotin-PEG3-pyridyldithiol and similar reagents are invaluable tools for:

-

Protein Labeling and Detection: Biotinylated proteins can be easily detected and purified using streptavidin- or avidin-conjugated probes and resins. This is fundamental in techniques like Western blotting, ELISA, and immunoprecipitation.

-

Antibody-Drug Conjugates (ADCs): The cleavable disulfide bond in some variants makes them suitable for use as linkers in ADCs, allowing for the release of a cytotoxic drug in the reducing environment of the target cell.

-

Surface Immobilization: Biotinylated molecules can be immobilized on streptavidin-coated surfaces for applications in biosensors and microarrays.

-

Cellular Imaging and Tracking: By attaching a biotin tag to a molecule of interest, its localization and trafficking within cells can be studied using fluorescently labeled streptavidin.

Mandatory Visualization: Signaling Pathway Application

The following diagram illustrates a hypothetical signaling pathway where a biotinylated ligand is used to study receptor-mediated endocytosis and subsequent downstream signaling.

References

Methodological & Application

Application Notes and Protocols for Protein Biotinylation using Biotin-PEG3-pyridyldithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications in purification, detection, and immobilization of proteins and other biomolecules. Biotin-PEG3-pyridyldithiol is a thiol-reactive biotinylation reagent that enables the specific labeling of sulfhydryl groups (-SH) on proteins, such as those found in cysteine residues.

This reagent features a polyethylene glycol (PEG) spacer arm, which enhances its solubility in aqueous solutions and reduces steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin. A key feature of Biotin-PEG3-pyridyldithiol is the pyridyldithiol group, which reacts with free sulfhydryls to form a cleavable disulfide bond. This allows for the release of the biotinylated protein from a streptavidin matrix under mild reducing conditions, preserving the integrity of the target protein for downstream applications. The reaction also releases pyridine-2-thione, a chromophore that can be monitored spectrophotometrically to follow the progress of the biotinylation reaction.[1]

These application notes provide a detailed protocol for the biotinylation of proteins using Biotin-PEG3-pyridyldithiol, including methods for quantifying the degree of biotinylation and for cleaving the disulfide bond to release the labeled protein.

Data Presentation

Recommended Reaction Parameters

| Parameter | Recommended Value | Notes |

| Molar Excess of Biotin-PEG3-pyridyldithiol | 10-50 fold molar excess over protein | A 20-fold molar excess is a good starting point for optimization.[2][3] |

| Protein Concentration | 1-10 mg/mL | Higher protein concentrations generally lead to more efficient labeling.[4] |

| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 7.2-8.0 | Buffer should be free of thiols. Inclusion of 1-5 mM EDTA can help prevent disulfide bond formation. |

| Reaction Time | 1-2 hours at room temperature or overnight at 4°C | Longer incubation times may be necessary for less reactive sulfhydryl groups. |

| Reaction Monitoring | Spectrophotometric measurement at 343 nm | The release of pyridine-2-thione (ε = 8,080 M⁻¹cm⁻¹) indicates the progress of the reaction.[1] |

Cleavage Conditions

| Parameter | Recommended Value |

| Reducing Agent | Dithiothreitol (DTT) |

| DTT Concentration | 50-100 mM |

| Incubation Time | 30-60 minutes at room temperature |

| Incubation Buffer | PBS or other suitable buffer, pH 7.5-8.5 |

Experimental Protocols

Materials

-

Protein of interest with free sulfhydryl groups

-

Biotin-PEG3-pyridyldithiol

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS), pH 7.2 (amine and thiol-free)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Dithiothreitol (DTT)

-

Desalting columns or dialysis cassettes

-

Spectrophotometer

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents (for quantification)

Experimental Workflow Diagram

Caption: Experimental workflow for protein biotinylation.

Protein Preparation

-

Dissolve the protein to be biotinylated in PBS (pH 7.2) to a final concentration of 1-10 mg/mL.

-

If the protein has intramolecular disulfide bonds that need to be reduced to expose sulfhydryl groups, treat the protein with a 10-fold molar excess of DTT for 30 minutes at room temperature.

-

Crucially, remove the DTT before adding the Biotin-PEG3-pyridyldithiol reagent. This can be achieved using a desalting column or dialysis, exchanging the buffer to PBS containing 1-5 mM EDTA.

Biotinylation Reaction

-

Equilibrate the Biotin-PEG3-pyridyldithiol reagent to room temperature before opening.

-

Prepare a 10 mM stock solution of Biotin-PEG3-pyridyldithiol in high-quality, anhydrous DMF or DMSO.

-

Add the desired molar excess (e.g., 20-fold) of the Biotin-PEG3-pyridyldithiol stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

(Optional) Monitor the reaction progress by measuring the absorbance of the reaction mixture at 343 nm. The release of pyridine-2-thione will result in an increase in absorbance.

Purification of Biotinylated Protein

-

After the incubation period, remove the excess, unreacted Biotin-PEG3-pyridyldithiol using a desalting column or by dialyzing the sample against PBS.

Quantification of Biotinylation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to determine the degree of biotinylation.[5] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[5]

-

Prepare HABA/Avidin Solution : Follow the instructions provided with your HABA assay kit. A typical protocol involves creating a solution of HABA and avidin in PBS.[5]

-

Measurement :

-

Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).[5]

-

Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the absorbance to stabilize (approximately 2 minutes).[5][6]

-

Measure the final absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin Sample).[5]

-

-

Calculation of Moles of Biotin per Mole of Protein :

-

Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample

-

Calculate the concentration of biotin in the cuvette: [Biotin] (M) = ΔA₅₀₀ / (ε_HABA × path length)

-

ε_HABA (molar extinction coefficient of the HABA-avidin complex at 500 nm) = 34,000 M⁻¹cm⁻¹

-

Path length is typically 1 cm for a standard cuvette.

-

-

Calculate the moles of biotin in the original sample: Moles of Biotin = [Biotin] × (Volume of sample added to cuvette)

-

Calculate the moles of protein in the original sample: Moles of Protein = (Protein concentration (g/L) / Molecular weight of protein ( g/mol )) × (Volume of sample added to cuvette)

-

Determine the molar ratio: Moles of Biotin / Moles of Protein

-

Cleavage of the Disulfide Bond

-

To the biotinylated protein solution, add DTT to a final concentration of 50-100 mM.

-

Incubate for 30-60 minutes at room temperature.

-

The biotin tag is now cleaved from the protein. The released protein will have a free sulfhydryl group at the site of modification.

Signaling Pathway and Reaction Mechanism

Chemical Reaction of Biotinylation

Caption: Thiol-disulfide exchange reaction.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Biotin-PEG3-pyridyldithiol in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-pyridyldithiol is a versatile heterobifunctional linker that enables the targeted delivery of therapeutic agents to cells and tissues overexpressing the biotin receptor, such as many types of cancer cells.[1][2] This reagent incorporates three key functional components:

-

Biotin: A vitamin that acts as a high-affinity ligand for the biotin receptor (sodium-dependent multivitamin transporter, SMVT), facilitating targeted uptake through receptor-mediated endocytosis.[3][4]

-

Polyethylene Glycol (PEG): A hydrophilic spacer that enhances the solubility of the conjugate, reduces aggregation, and minimizes steric hindrance for efficient biotin-receptor binding.[5][6]

-

Pyridyldithiol: A reactive group that forms a cleavable disulfide bond with a thiol (-SH) group on a drug molecule or a carrier system. This disulfide linkage is stable in the bloodstream but is readily cleaved in the reducing intracellular environment, leading to the controlled release of the payload.[2][5]

These application notes provide an overview of the utility of Biotin-PEG3-pyridyldithiol in targeted drug delivery, along with detailed protocols for the synthesis of drug conjugates, formulation of nanoparticles, and in vitro evaluation.

Mechanism of Action

The targeted drug delivery and release mechanism using Biotin-PEG3-pyridyldithiol can be summarized in the following steps:

-

Conjugation: The pyridyldithiol group of the linker reacts with a thiol group on the therapeutic agent to form a stable disulfide bond.

-

Targeting and Internalization: The biotin moiety of the conjugate binds to the overexpressed biotin receptors on the surface of target cells, triggering receptor-mediated endocytosis.[7]

-

Intracellular Release: Once inside the cell, the disulfide bond is cleaved by the high intracellular concentration of reducing agents, such as glutathione (GSH), releasing the active drug.[5][8]

Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing biotin-targeted drug delivery systems with cleavable linkers.

Table 1: Physicochemical Characterization of Nanoparticles

| Parameter | Non-Targeted Nanoparticles | Biotin-Targeted Nanoparticles |

| Mean Particle Size (nm) | 170 ± 4 | 180 ± 12 |

| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |

| Zeta Potential (mV) | -15.2 ± 1.8 | -12.5 ± 2.1 |

| Drug Loading Content (%) | 6.76 ± 0.34 | 7.96 ± 0.15 |

| Encapsulation Efficiency (%) | 70.09 ± 5 | 87.6 ± 1.5 |

Data are presented as mean ± standard deviation and are representative of typical results.[9]

Table 2: In Vitro Drug Release Profile

| Time (hours) | Cumulative Release (%) - Without Reducing Agent | Cumulative Release (%) - With Reducing Agent (e.g., 10 mM DTT) |

| 1 | < 5 | ~ 20 |

| 4 | < 10 | ~ 50 |

| 12 | ~ 15 | ~ 85 |

| 24 | ~ 20 | > 90 |

Data are representative of disulfide-linked drug release in the presence and absence of a reducing agent.[10]

Table 3: In Vitro Cytotoxicity (IC50 Values)

| Formulation | Cancer Cell Line (e.g., 4T1) |

| Free Drug | 0.5 µM |

| Non-Targeted Nanoparticles | 0.2 µM |

| Biotin-Targeted Nanoparticles | 0.05 µM |

IC50 values represent the concentration of the drug required to inhibit 50% of cell growth and are representative of typical results.[9]

Experimental Protocols

Protocol 1: Conjugation of a Thiol-Containing Drug to Biotin-PEG3-pyridyldithiol

This protocol describes the general procedure for conjugating a drug containing a free sulfhydryl group to Biotin-PEG3-pyridyldithiol.

Materials:

-

Thiol-containing drug

-

Biotin-PEG3-pyridyldithiol

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Reducing agent (optional, for antibody reduction if applicable)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Dissolve the Drug: Dissolve the thiol-containing drug in the reaction buffer.

-

Dissolve the Linker: Immediately before use, dissolve Biotin-PEG3-pyridyldithiol in a small amount of anhydrous DMF or DMSO.

-

Reaction: Add the dissolved linker to the drug solution. The molar ratio of linker to drug should be optimized but a starting point of 1.5:1 can be used.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione spectrophotometrically at 343 nm.[11]

-

Purification: Purify the resulting Biotin-PEG-S-S-Drug conjugate using size-exclusion chromatography to remove unreacted linker and drug.

-

Characterization: Characterize the conjugate using techniques such as Mass Spectrometry and NMR to confirm successful conjugation.

Protocol 2: Formulation of Biotin-Targeted Nanoparticles

This protocol outlines the preparation of drug-loaded, biotin-targeted polymeric nanoparticles using an oil-in-water (O/W) solvent evaporation method.

Materials:

-

Biotin-PEG-S-S-Drug conjugate

-

PLGA-PEG-Biotin copolymer[9]

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

-

Deionized water

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve the Biotin-PEG-S-S-Drug conjugate, PLGA-PEG-Biotin, and PLGA in DCM.

-

Emulsification: Add the organic phase dropwise to the aqueous PVA solution while sonicating on an ice bath to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of nanoparticles.

-

Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

-

Washing: Wash the nanoparticle pellet with deionized water three times to remove residual PVA and unencapsulated drug.

-

Lyophilization: Lyophilize the final nanoparticle suspension for long-term storage.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to assess the release of the drug from the nanoparticles in response to a reducing agent.

Materials:

-

Drug-loaded nanoparticles

-

Release buffer (e.g., PBS, pH 7.4)

-

Release buffer containing a reducing agent (e.g., 10 mM Dithiothreitol (DTT) or 5 mM Glutathione (GSH))

-

Dialysis membrane (with a molecular weight cut-off below the molecular weight of the nanoparticle)

-

Shaking incubator

Procedure:

-

Sample Preparation: Suspend a known amount of drug-loaded nanoparticles in the release buffer.

-

Dialysis: Place the nanoparticle suspension into a dialysis bag and place the bag in a larger volume of release buffer with and without the reducing agent.

-

Incubation: Incubate at 37°C with gentle shaking.

-

Sampling: At predetermined time points, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

-

Quantification: Quantify the amount of drug released into the external buffer using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Data Analysis: Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol details the evaluation of the cytotoxic effects of the drug formulations on a cancer cell line.

Materials:

-

Cancer cell line (e.g., 4T1, MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

Free drug, non-targeted nanoparticles, and biotin-targeted nanoparticles

-

MTT or similar cell viability reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the free drug, non-targeted nanoparticles, and biotin-targeted nanoparticles. Include untreated cells as a control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Viability Assay: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each formulation.

Visualizations

Signaling Pathway: Receptor-Mediated Endocytosis

Caption: Receptor-mediated endocytosis pathway for Biotin-PEG-Drug conjugate.

Experimental Workflow

Caption: Experimental workflow for developing a targeted drug delivery system.

Logical Relationship: Mechanism of Action

Caption: Logical relationship of components in the targeted drug delivery system.

References

- 1. Degradable Redox-Responsive Disulfide-Based Nanogel Drug Carriers via Dithiol Oxidation Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of endocytosis on receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Release from Disulfide-Linked Prodrugs: Role of Thiol Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Receptor-mediated endocytosis - Wikipedia [en.wikipedia.org]

- 8. Dendrimers-drug conjugates for tailored intracellular drug release based on glutathione levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Visualization and Quantification of Drug Release by GSH-Responsive Multimodal Integrated Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Biotin-PEG3-pyridyldithiol for Enhanced Surface Modification of Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-pyridyldithiol is a versatile heterobifunctional linker designed for the surface modification of nanoparticles, enabling advanced applications in targeted drug delivery, diagnostics, and bio-sensing. This molecule incorporates three key functional elements: a biotin moiety for high-affinity binding to streptavidin and avidin, a polyethylene glycol (PEG) spacer to enhance solubility and reduce non-specific protein adsorption, and a pyridyldithiol group for covalent conjugation to thiol-containing surfaces or molecules via a reducible disulfide bond.

The pyridyldithiol functionality allows for a stable linkage under physiological conditions, which can be cleaved in a reducing environment, such as that found within the intracellular space. This "smart" release mechanism is particularly advantageous for targeted drug delivery systems, ensuring that the therapeutic payload is released at the site of action. Furthermore, the biotin group serves as a universal anchor for attaching a wide array of targeting ligands, imaging agents, or other functional molecules through a biotin-streptavidin bridge, offering a modular and flexible approach to nanoparticle functionalization.

Key Applications

-

Targeted Drug Delivery: Nanoparticles modified with Biotin-PEG3-pyridyldithiol can be further functionalized with biotinylated targeting ligands (e.g., antibodies, peptides, aptamers) via a streptavidin linker. This allows for precise targeting of diseased cells or tissues, enhancing therapeutic efficacy while minimizing off-target side effects. The reducible disulfide bond facilitates the intracellular release of conjugated drugs.

-

Controlled Release Systems: The pyridyldithiol group forms a disulfide bond that is sensitive to the reducing environment found inside cells, such as the high concentration of glutathione. This redox-responsive cleavage allows for the controlled release of therapeutic agents directly within the target cells.[1]

-

Bio-imaging and Diagnostics: The biotin moiety can be used to attach biotinylated imaging agents (e.g., fluorescent dyes, quantum dots) or contrast agents for various imaging modalities. This enables the tracking of nanoparticles in vitro and in vivo.

-

Biosensors: Surface modification with Biotin-PEG3-pyridyldithiol allows for the immobilization of nanoparticles on sensor surfaces or the attachment of biorecognition elements, forming the basis for sensitive and specific biosensing platforms.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles functionalized with biotin-PEG derivatives. The exact values will vary depending on the nanoparticle type, size, and the specific experimental conditions.

Table 1: Physicochemical Characterization of Biotin-PEG Functionalized Nanoparticles

| Parameter | Unmodified Nanoparticles | Biotin-PEG Modified Nanoparticles | Reference |

| Hydrodynamic Diameter (nm) | 150 ± 25 | 175 ± 30 | [2] |

| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | [3] |

| Zeta Potential (mV) | -25 ± 5 | -15 ± 4 | [3] |

| Drug Loading (%) | N/A | 7.96 ± 0.15 | [3] |

| Encapsulation Efficiency (%) | N/A | 87.6 ± 1.5 | [3] |

Table 2: Biotin Conjugation Efficiency

| Nanoparticle Type | Conjugation Method | Biotin Molecules per Nanoparticle | Reference |

| Poly(lactic-co-glycolic acid) (PLGA) | Carbodiimide chemistry | ~2650 | [4] |

| Gold Nanoparticles (AuNP) | Thiol adsorption | Varies with linker density | [5] |

Experimental Protocols

Protocol 1: Surface Modification of Thiolated Nanoparticles with Biotin-PEG3-pyridyldithiol

This protocol describes the conjugation of Biotin-PEG3-pyridyldithiol to nanoparticles that already possess surface thiol groups (e.g., thiol-modified silica nanoparticles, or polymeric nanoparticles functionalized with thiol groups).

Materials:

-

Thiolated nanoparticles

-

Biotin-PEG3-pyridyldithiol

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Reducing agent (optional, for cleaving disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Centrifugation tubes

-

Orbital shaker or rotator

Procedure:

-

Nanoparticle Suspension: Disperse the thiolated nanoparticles in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Dissolve Biotin-PEG3-pyridyldithiol in the reaction buffer to a concentration that is 10-50 fold molar excess relative to the surface thiol groups on the nanoparticles.

-

Conjugation Reaction: Add the Biotin-PEG3-pyridyldithiol solution to the nanoparticle suspension.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing on an orbital shaker or rotator.

-

Purification: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.

-

Washing: Carefully remove the supernatant containing unreacted Biotin-PEG3-pyridyldithiol. Resuspend the nanoparticle pellet in fresh reaction buffer. Repeat the centrifugation and washing steps two more times to ensure complete removal of excess reagents.

-

Final Resuspension: After the final wash, resuspend the Biotin-PEG3-pyridyldithiol functionalized nanoparticles in a suitable buffer for storage or downstream applications.

-

Characterization: Characterize the functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and size distribution, Zeta Potential for surface charge, and UV-Vis spectroscopy to confirm the presence of the pyridyldithiol group (by monitoring the release of pyridine-2-thione at ~343 nm upon reaction with a thiol).

Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs) with Biotin-PEG3-pyridyldithiol

This protocol outlines the direct conjugation of Biotin-PEG3-pyridyldithiol to the surface of gold nanoparticles via gold-thiol interaction.

Materials:

-

Gold nanoparticles (AuNPs) solution (e.g., 5 nM)

-

Biotin-PEG3-pyridyldithiol

-

Phosphate buffer (100 mM, pH 7.2)

-

Sodium chloride (NaCl) solution (1.5 M)

-

Bovine Serum Albumin (BSA) solution (1%)

-

Tween 20 solution (0.2%)

-

Orbital shaker

Procedure:

-